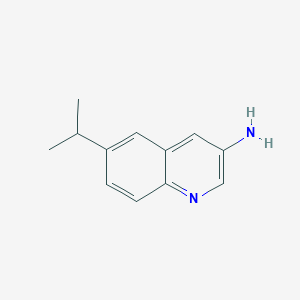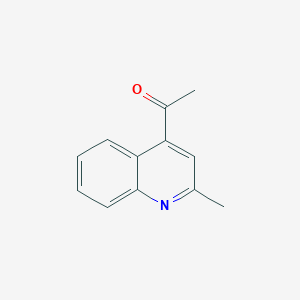
1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylchroman-6-yl)ethanone is a chemical compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of a methyl group at the second position of the chroman ring and an ethanone group at the sixth position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylchroman-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. For instance, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone can be synthesized by reacting 2-hydroxyacetophenone with cyclohexanone in the presence of a catalytic amount of pyrrolidine under microwave irradiation .
Industrial Production Methods: Industrial production of 1-(2-Methylchroman-6-yl)ethanone typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is favored due to its efficiency and higher yields. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Chromanone derivatives with various functional groups.
Reduction: Chroman-6-yl alcohol derivatives.
Substitution: Halogenated chromanone derivatives.
Applications De Recherche Scientifique
1-(2-Methylchroman-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Used in the development of cosmetic products for skin and hair care due to its anti-inflammatory and antioxidant properties
Mécanisme D'action
The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Methylchroman-6-yl)ethanone can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the methyl group at the second position but exhibits similar biological activities.
Chroman-2-one: Has a different substitution pattern but shares the chromanone core structure.
Chroman-6-yl ethanone: Similar structure but without the methyl group at the second position.
Uniqueness: 1-(2-Methylchroman-6-yl)ethanone is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chromanone derivatives and contributes to its specific applications in medicinal chemistry .
Propriétés
Numéro CAS |
32333-28-1 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ANPAUKPGHLCPSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(O1)C=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






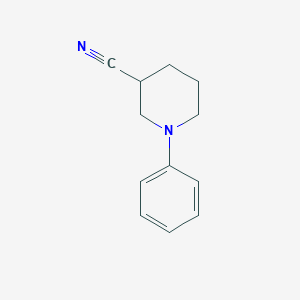
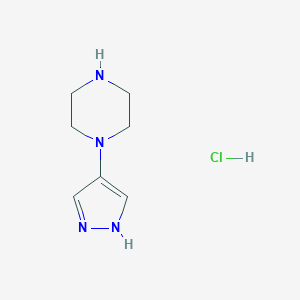


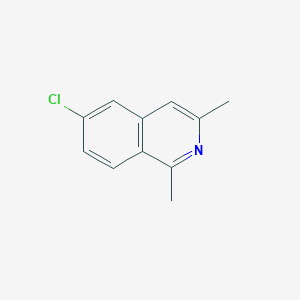
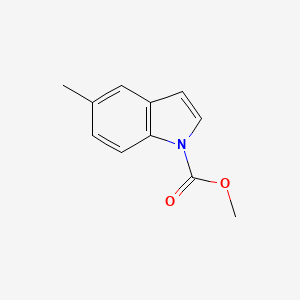
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)
